

# Preliminary In Vivo Studies of 113-O12B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vivo studies of **113-O12B**, a novel ionizable lipidoid designed for targeted mRNA delivery. The data and protocols summarized herein are primarily based on the findings published by Chen, J., et al. in Proceedings of the National Academy of Sciences (2022).[1][2][3] **113-O12B** is a key component of lipid nanoparticles (LNPs) that have demonstrated a remarkable ability to target lymph nodes, making it a promising vehicle for mRNA-based cancer vaccines.

## **Core Findings**

Lipid nanoparticles formulated with **113-O12B** have been shown to specifically and efficiently deliver mRNA to lymph nodes following subcutaneous administration.[1] This targeted delivery leads to a robust CD8+ T cell response against the encoded antigen, resulting in significant anti-tumor effects in preclinical melanoma models.[1][2] Compared to LNPs formulated with ALC-0315, a lipid used in the FDA-approved Pfizer-BioNTech COVID-19 vaccine, **113-O12B** LNPs exhibit higher mRNA expression in lymph nodes and significantly reduced expression in the liver.[1]

## **Data Presentation**

Table 1: In Vivo Biodistribution of 113-O12B LNPs vs. ALC-0315 LNPs



| Organ               | 113-O12B LNP (% mRNA<br>Expression) | ALC-0315 LNP (% mRNA<br>Expression) |
|---------------------|-------------------------------------|-------------------------------------|
| Draining Lymph Node | High                                | Low                                 |
| Other Lymph Nodes   | Moderate                            | Low                                 |
| Liver               | Significantly Reduced               | High                                |
| Spleen              | Moderate                            | Moderate                            |

This table summarizes the relative in vivo expression of a reporter mRNA delivered by **113-O12B** LNPs compared to ALC-0315 LNPs after subcutaneous injection in mice. Data synthesized from Chen, J., et al., PNAS (2022).[1]

Table 2: Efficacy of 113-O12B LNP-mRNA Vaccine in B16F10-OVA Melanoma Model

| Treatment Group       | Tumor Growth Inhibition (%) | Complete Response Rate (%) |
|-----------------------|-----------------------------|----------------------------|
| 113-O12B LNP-OVA mRNA | High                        | High                       |
| ALC-0315 LNP-OVA mRNA | Moderate                    | Low                        |
| Control (PBS)         | None                        | 0                          |

This table illustrates the therapeutic efficacy of an ovalbumin (OVA)-encoding mRNA vaccine delivered by **113-O12B** LNPs in a murine melanoma model. Data synthesized from Chen, J., et al., PNAS (2022).[1]

# Table 3: Cellular Tropism of 113-O12B LNPs in Draining Lymph Nodes



| Antigen-Presenting Cell (APC) Type | % of Cells with Positive<br>mRNA Expression (113-<br>O12B LNP) | % of Cells with Positive<br>mRNA Expression (ALC-<br>0315 LNP) |
|------------------------------------|----------------------------------------------------------------|----------------------------------------------------------------|
| Dendritic Cells (DCs)              | ~27%                                                           | Lower                                                          |
| Macrophages                        | ~34%                                                           | Lower                                                          |

This table shows the percentage of dendritic cells and macrophages in the draining lymph nodes expressing the delivered mRNA, indicating the cellular targets of the LNPs. Data from Chen, J., et al., PNAS (2022).[1]

# Experimental Protocols LNP Formulation and mRNA Encapsulation

Objective: To formulate 113-012B lipid nanoparticles encapsulating messenger RNA.

#### Materials:

- 113-O12B ionizable lipidoid
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
- mRNA encoding the antigen of interest (e.g., ovalbumin)
- Ethanol
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device

#### Procedure:



- Dissolve the lipids (113-O12B, DSPC, Cholesterol, and DMG-PEG2000) in ethanol at a specific molar ratio.
- Dissolve the mRNA in citrate buffer.
- Rapidly mix the lipid-ethanol solution with the mRNA-citrate buffer solution using a microfluidic mixing device at a defined flow rate ratio.
- Dialyze the resulting LNP solution against PBS to remove ethanol and raise the pH.
- Concentrate the LNP-mRNA formulation using a centrifugal filter device.
- Sterilize the final formulation by passing it through a 0.22 μm filter.
- Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

#### In Vivo Murine Melanoma Model Studies

Objective: To evaluate the in vivo efficacy of the **113-O12B** LNP-mRNA vaccine in a B16F10-OVA melanoma model.

#### **Animal Model:**

C57BL/6 mice (6-8 weeks old)

#### Materials:

- B16F10-OVA melanoma cell line (expressing ovalbumin)
- 113-O12B LNP-OVA mRNA vaccine
- Control formulations (e.g., ALC-0315 LNP-OVA mRNA, PBS)
- Cell culture medium (e.g., DMEM)
- Calipers for tumor measurement

#### Procedure:



- Culture B16F10-OVA cells under standard conditions.
- Subcutaneously inoculate mice with a suspension of B16F10-OVA cells in the flank.
- Allow tumors to establish and reach a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Randomize mice into treatment and control groups.
- Administer the 113-O12B LNP-OVA mRNA vaccine and control formulations via subcutaneous injection at a site distant from the tumor (e.g., the contralateral flank).
- Administer booster vaccinations at specified time intervals (e.g., weekly).
- Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
   Calculate tumor volume using the formula: (length × width²)/2.
- Monitor animal body weight and overall health.
- At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and harvest tumors and lymphoid organs for further analysis (e.g., flow cytometry for immune cell infiltration).

# Visualizations Signaling Pathway for mRNA Vaccine-Induced CD8+ T Cell Response





Click to download full resolution via product page

Caption: Signaling pathway of 113-O12B LNP-mRNA vaccine-induced anti-tumor immunity.

# **Experimental Workflow for In Vivo Efficacy Study**





Click to download full resolution via product page

Caption: Workflow for evaluating the in vivo efficacy of the **113-O12B** LNP-mRNA vaccine.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pnas.org [pnas.org]
- 2. Lipid nanoparticle-mediated lymph node-targeting delivery of mRNA cancer vaccine elicits robust CD8+ T cell response PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preliminary In Vivo Studies of 113-O12B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929559#preliminary-studies-on-113-o12b-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





